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molecular formula C12H11ClN2O B8279198 4-Chloro-7-(dimethylamino)quinoline-2-carbaldehyde

4-Chloro-7-(dimethylamino)quinoline-2-carbaldehyde

Cat. No. B8279198
M. Wt: 234.68 g/mol
InChI Key: PXHSWKGPLUTDCE-UHFFFAOYSA-N
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Patent
US08173620B2

Procedure details

Referring to FIG. 21, compound 14b (50 mg, 0.213 mmol) was dissolved in absolute ethanol (2 mL). NaBH4 (8 mg, 0.213 mmol) was added to the solution and the mixture was stirred for 30 min. The solvent was evaporated and the residue dissolved in methanol and filtered. The filtrate was adsorbed onto silica gel and purified by column chromatography (7:3 EtOAc/hexane) to obtain 15b (30 mg, 0.126 mmol, 60%). 1H NMR (CDCl3) δ 8.02 (1H, d, J=8.8 Hz), 7.21 (1H, dd, J=9.2, 2.8 Hz), 7.11 (1H, d, J=2.8 Hz), 7.07 (1H, s), 4.81 (2H, s), 3.14, (6H, s); 13C NMR (CDCl3) δ 159.4, 152.1, 149.6, 143.1, 125.1, 117.9, 116.5, 114.3, 106.3, 64.2, 40.6; FTIR (neat) 2918, 1622, 1535, 1508, 1394, 1284, 1207, 1174, 1134; MS (ESI) m/z calculated for (C12H13ClN2O+H)+ 237, found 237; HRMS (ESI) m/z calculated for (C12H13ClN2O+H)+ 237.0838, found 237.0832.
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Yield
60%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([N:12]([CH3:14])[CH3:13])=[CH:9][CH:10]=2)[N:5]=[C:4]([CH:15]=[O:16])[CH:3]=1.[BH4-].[Na+]>C(O)C>[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([N:12]([CH3:13])[CH3:14])=[CH:9][CH:10]=2)[N:5]=[C:4]([CH2:15][OH:16])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
ClC1=CC(=NC2=CC(=CC=C12)N(C)C)C=O
Step Two
Name
Quantity
8 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in methanol
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (7:3 EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC(=NC2=CC(=CC=C12)N(C)C)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.126 mmol
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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